molecular formula C19H20F2N4O B2937605 [4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone CAS No. 2380062-12-2

[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone

Cat. No. B2937605
CAS RN: 2380062-12-2
M. Wt: 358.393
InChI Key: JCLMMBGEBMYQQQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, a piperazine ring, and a cyclopropyl group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Cyclopropyl is a cycloalkane consisting of three carbon atoms forming a ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings are likely to contribute to the compound’s polarity and may influence its solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and piperazine rings might make the compound polar and potentially soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many drugs that contain piperazine are used as antipsychotics, antihistamines, or anthelmintics .

Future Directions

The future research directions for this compound would depend on its biological activity or potential uses. If it shows promise in preliminary studies, it could be further investigated for potential applications in medicine or other fields .

properties

IUPAC Name

[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O/c1-13-16(21)17(23-12-22-13)24-8-10-25(11-9-24)18(26)19(6-7-19)14-2-4-15(20)5-3-14/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLMMBGEBMYQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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